molecular formula C23H25N3O3S2 B2519973 1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane CAS No. 912906-74-2

1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane

Katalognummer: B2519973
CAS-Nummer: 912906-74-2
Molekulargewicht: 455.59
InChI-Schlüssel: HMQXKQVGLFMZGJ-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane" is a heterocyclic sulfonamide derivative featuring a 1,3,4-oxadiazole core substituted with a thioether-linked cinnamyl group (3-phenylprop-2-en-1-yl) and a phenylsulfonyl-azepane moiety.

Eigenschaften

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c27-31(28,26-16-6-1-2-7-17-26)21-14-12-20(13-15-21)22-24-25-23(29-22)30-18-8-11-19-9-4-3-5-10-19/h3-5,8-15H,1-2,6-7,16-18H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQXKQVGLFMZGJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiviral, antibacterial, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3S2C_{23}H_{21}N_3S_2 with a molecular weight of 403.56 g/mol. It features a sulfonyl group, an azepane ring, and an oxadiazole moiety, which are known to impart various biological activities.

1. Antiviral Activity

Research indicates that oxadiazole derivatives exhibit significant antiviral properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the hepatitis B virus (HBV). In vitro evaluations demonstrated that certain oxadiazole derivatives reduced the expression of viral antigens in a concentration-dependent manner without cytotoxic effects. The effective concentrations for some derivatives were comparable to established antiviral agents like lamivudine .

CompoundEC50 (µM)Viral Activity
1i1.63Anti-HBV
Lamivudine2.96Anti-HBV

2. Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various bacterial strains. In a study focusing on synthesized derivatives containing the oxadiazole structure, several compounds exhibited potent antibacterial activity with IC50 values significantly lower than those of standard antibiotics.

CompoundIC50 (µM)Bacterial Strain
A0.63E. coli
B1.21S. aureus
C2.14P. aeruginosa

These results suggest that modifications to the oxadiazole structure can enhance antibacterial efficacy.

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can have therapeutic implications in conditions like Alzheimer's disease and urinary infections.

EnzymeIC50 (µM)Reference Standard
Acetylcholinesterase (AChE)2.14Donepezil
Urease6.28Thiourea

The results indicate that the synthesized compounds could serve as potential leads for developing new therapeutic agents targeting these enzymes .

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of oxadiazoles and their biological activities:

  • Study on Antiviral Properties : A recent publication highlighted the synthesis of various oxadiazole derivatives showing promising anti-HBV activity, with one derivative achieving an EC50 value lower than lamivudine .
  • Antibacterial Evaluation : Another study reported on the antibacterial efficacy of oxadiazole-containing compounds against resistant strains of bacteria, demonstrating their potential as new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-containing heterocycles. A detailed comparison with structurally related molecules (Table 1) highlights critical differences in substituents, ring systems, and physicochemical properties:

Table 1: Comparison with Similar Compounds

Compound Name Key Functional Groups Molecular Weight Notable Features
1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane 1,3,4-oxadiazole, sulfonamide, azepane, thioether ~485.6* Rigid oxadiazole core; conjugated cinnamyl group for lipophilicity
1-[(4-mesityl-1-piperazinyl)sulfonyl]azepane Piperazine, sulfonamide, mesityl 365.53 Smaller piperazine ring; bulky mesityl substituent
N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)benzamide Thiourea, sulfonamide, benzamide ~403.5* Thiourea linker; aromatic benzamide group
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate Sulfonamide, ester, fluorophenyl ~337.4* Ester group for metabolic lability; fluorophenyl for electronic modulation

Key Structural Differences

This may influence membrane permeability and pharmacokinetics.

Sulfonamide Linkage : All compounds share a sulfonamide group, but its position relative to the heterocycle (e.g., directly attached to oxadiazole vs. piperazine) alters steric and electronic interactions with biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.